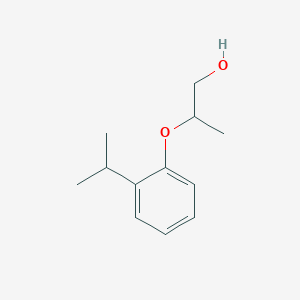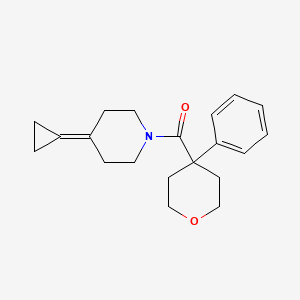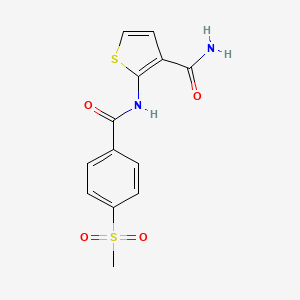![molecular formula C24H18N4O3 B2846458 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291840-54-4](/img/structure/B2846458.png)
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a phenyl group (C6H5), an oxadiazole ring, and a phthalazinone ring. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties, and potentially useful biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the starting materials available. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures, including an oxadiazole ring and a phthalazinone ring, which are likely to contribute to its stability and may influence its reactivity. The presence of a methoxy group and a phenyl group may also have significant effects on the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo. However, based on its structure, we can speculate that it might participate in reactions typical of the functional groups it contains. For example, the methoxy group might be susceptible to demethylation reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be of interest include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are typically determined experimentally.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds with the 1,2,4-oxadiazole moiety have been synthesized and tested for their antimicrobial activities. For instance, novel triazole derivatives have shown good to moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007, Molecules. Furthermore, the synthesis of 1,3,4-oxadiazolo- and pyrazolo-phthalazine derivatives and their identified antimicrobial activity suggest a broad spectrum of research interest in these compounds for their potential therapeutic uses M. El-Hashash, A. Y. El-Kady, M. Taha, I. El-Shamy, 2012, Chinese Journal of Chemistry.
Crystal Structure and DFT Calculations
Crystal structure studies and density functional theory (DFT) calculations on novel oxadiazole derivatives reveal insights into the reactive sites for electrophilic and nucleophilic nature of the molecules. Such studies are crucial for understanding molecular interactions and designing drugs with desired properties K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017, Chemical Data Collections.
Corrosion Inhibition
Oxadiazole compounds, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have demonstrated excellent performance as corrosion inhibitors for mild steel in sulfuric acid media, with efficiencies exceeding 96%. This application is of significant interest in materials science, offering solutions to corrosion problems in industrial settings M. Bouklah, B. Hammouti, M. Lagrenée, F. Bentiss, 2006, Corrosion Science.
Anticancer Evaluation
Research into 1,2,4-oxadiazol-3-yl derivatives has extended to anticancer evaluations, where synthesized compounds were tested against human cancer cell lines, demonstrating good to moderate activity. Such studies contribute to the ongoing search for new anticancer agents T. Yakantham, R. Sreenivasulu, R. Raju, 2019, Russian Journal of General Chemistry.
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide an accurate assessment of the safety and hazards of this compound.
Orientations Futures
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses.
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-8-7-9-16(14-15)28-24(29)18-11-4-3-10-17(18)21(26-28)23-25-22(27-31-23)19-12-5-6-13-20(19)30-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPRISRENZPMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

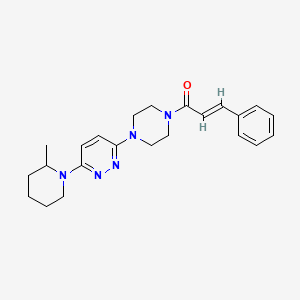
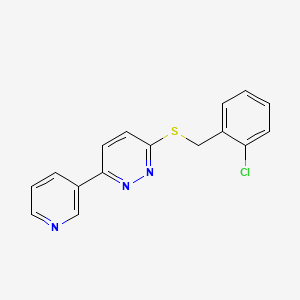
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)
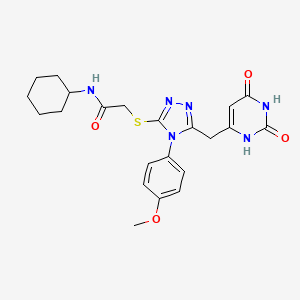
![N-[2-(1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2846380.png)
![3-amino-N-(furan-2-ylmethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2846381.png)
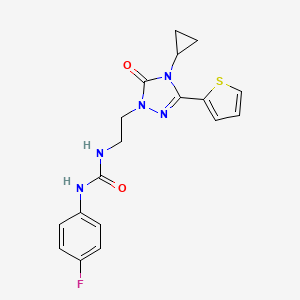
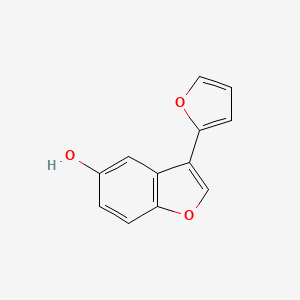
![1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2846384.png)
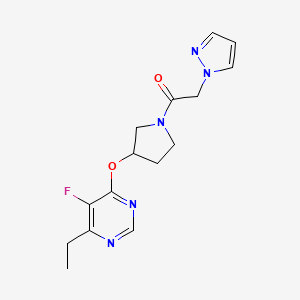
![4-methyl-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2846387.png)
